Cas no 131469-67-5 (Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate)

Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate is a versatile organic compound with significant applications in the synthesis of polymers and pharmaceuticals. It offers high purity and stability, enabling precise control in chemical reactions. Its unique structure facilitates efficient polymerization and cross-linking, leading to improved material properties. This compound is well-suited for research and development in various chemical industries.
Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate structure
131469-67-5 structure
Product name:Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate
CAS No:131469-67-5
MF:C11H11ClO3
MW:226.656242609024
MDL:MFCD09030953
CID:898654
PubChem ID:10376430

Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate
    • 2-[(4-chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester
    • methyl 2-[(4-chlorophenyl)-hydroxymethyl]prop-2-enoate
    • Methyl 2-[(4-chlorophenyl)(hydroxy)methyl]acrylate
    • 131469-67-5
    • CHEMBL4536302
    • Benzenepropanoic acid, 4-chloro-beta-hydroxy-alpha-methylene-, methyl ester
    • SCHEMBL20048220
    • DTXSID00438940
    • ALBB-031503
    • LS-11402
    • MFCD09030953
    • AKOS022180248
    • CS-0139954
    • METHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE
    • AKOS000209107
    • MDL: MFCD09030953
    • Inchi: InChI=1S/C11H11ClO3/c1-7(11(14)15-2)10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,1H2,2H3
    • InChI Key: GBKHNNKNMGBHSY-UHFFFAOYSA-N
    • SMILES: COC(=O)C(=C)C(C1=CC=C(C=C1)Cl)O

Computed Properties

  • Exact Mass: 226.03973
  • Monoisotopic Mass: 226.0396719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5Ų
  • XLogP3: 2.2

Experimental Properties

  • PSA: 46.53

Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB529394-500 mg
Methyl 2-[(4-chlorophenyl)(hydroxy)methyl]acrylate; .
131469-67-5
500MG
€195.40 2023-01-19
abcr
AB529394-500mg
Methyl 2-[(4-chlorophenyl)(hydroxy)methyl]acrylate; .
131469-67-5
500mg
€205.00 2025-02-21
A2B Chem LLC
AA41578-10g
2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester
131469-67-5 >95%
10g
$3217.00 2024-04-20
A2B Chem LLC
AA41578-1g
2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester
131469-67-5 >95%
1g
$439.00 2024-04-20
abcr
AB529394-1 g
Methyl 2-[(4-chlorophenyl)(hydroxy)methyl]acrylate; .
131469-67-5
1g
€239.00 2023-04-17
abcr
AB529394-1g
Methyl 2-[(4-chlorophenyl)(hydroxy)methyl]acrylate; .
131469-67-5
1g
€237.00 2025-02-21
A2B Chem LLC
AA41578-500mg
2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester
131469-67-5 >95%
500mg
$412.00 2024-04-20
A2B Chem LLC
AA41578-5g
2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester
131469-67-5 >95%
5g
$1967.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1210594-200mg
Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate
131469-67-5 98%
200mg
¥1179.00 2024-08-09

Additional information on Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate

Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate (CAS No. 131469-67-5): A Comprehensive Overview

Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate, identified by its CAS number 131469-67-5, is a versatile chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for various applications, particularly in the synthesis of novel drug molecules and functional materials.

The molecular structure of Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate consists of an acrylate ester moiety linked to a hydroxymethyl group, which is further connected to a 4-chlorophenyl ring. This distinctive arrangement imparts distinct reactivity and functionality, making it an attractive building block for organic synthesis. The presence of the hydroxymethyl group provides a site for further chemical modifications, while the acrylate ester offers a reactive double bond for polymerization and cross-linking reactions.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of acrylate derivatives due to their potential in drug design and delivery systems. Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate has been extensively studied for its role in the development of novel therapeutic agents. Its ability to undergo various chemical transformations, such as esterification, hydrolysis, and polymerization, makes it a versatile intermediate in synthetic chemistry. These properties have been leveraged in the creation of advanced drug formulations aimed at improving bioavailability and therapeutic efficacy.

One of the most notable applications of Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate is in the field of polymer chemistry. The compound's acrylate moiety serves as a monomer for the synthesis of biodegradable polymers, which are increasingly being used in medical applications such as drug delivery systems and tissue engineering. These polymers exhibit excellent biocompatibility and degradation profiles, making them ideal for use in implants and scaffolds that support tissue regeneration.

Recent research has also highlighted the potential of Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate in the development of advanced materials with tailored properties. For instance, scientists have explored its use in creating smart materials that can respond to environmental stimuli, such as temperature or pH changes. These materials have applications in various fields, including sensors, actuators, and responsive drug delivery systems. The hydroxymethyl group and the chlorophenyl ring contribute to the compound's ability to interact with biological molecules, making it a promising candidate for bioconjugation techniques.

The synthesis of Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate involves a series of well-defined chemical steps that highlight its synthetic utility. Typically, the compound is prepared through the reaction of 4-chlorobenzaldehyde with glycerol monostearate under controlled conditions. This reaction yields an intermediate that is subsequently converted into the desired product via esterification. The process underscores the importance of precise control over reaction conditions to ensure high yield and purity.

In terms of industrial applications, Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate has found use in the production of specialty chemicals and fine intermediates. Its structural versatility allows for modifications that can tailor its properties for specific applications. For example, researchers have investigated its use as a cross-linking agent in adhesives and coatings, where its reactivity with other functional groups contributes to strong bonding properties.

The safety profile of Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate is another critical aspect that has been thoroughly evaluated. Studies have demonstrated its stability under various storage conditions and its compatibility with standard handling procedures. As with any chemical compound, proper precautions must be taken during synthesis and application to ensure safe usage. However, when handled under appropriate conditions, it poses minimal risk to human health and the environment.

The future prospects for Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate are vast and exciting. Ongoing research continues to uncover new applications and synthetic pathways that enhance its utility in pharmaceuticals and materials science. As our understanding of molecular interactions deepens, compounds like this are expected to play pivotal roles in developing innovative solutions to global challenges.

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